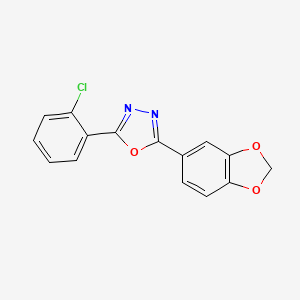

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole and oxadiazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(1,3-benzodioxol-5-yl)hydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the oxadiazole ring under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mécanisme D'action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole

- 2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

- 2-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both benzodioxole and chlorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and materials science, where similar compounds may not exhibit the same level of activity or stability.

Activité Biologique

The compound 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on synthesizing, characterizing, and evaluating the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 303.73 g/mol. The compound features a benzodioxole moiety which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃O₃ |

| Molecular Weight | 303.73 g/mol |

| LogP | 4.17 |

| Water Solubility (LogSw) | -4.46 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate benzodioxole derivatives with chlorophenyl precursors under controlled conditions to yield the desired oxadiazole structure. Various methodologies have been explored to optimize yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited IC50 values ranging from 0.65 to 15.63 µM.

- A549 (Lung Cancer) : Similar efficacy was noted with IC50 values comparable to known chemotherapeutics like doxorubicin.

The mechanism of action appears to involve apoptosis induction through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have shown promising antimicrobial activity. Studies indicate that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria:

- In vitro studies demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Quantitative structure-activity relationship (QSAR) analyses have been employed to correlate structural features with biological activity, indicating that modifications in the oxadiazole ring can enhance antibacterial potency .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of benzodioxole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds containing the oxadiazole moiety exhibited superior cytotoxicity compared to their non-oxadiazole counterparts. The study highlighted the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of synthesized oxadiazoles against multiple bacterial strains. The results showed that certain compounds had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-11-4-2-1-3-10(11)15-18-17-14(21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGQBUMNCIRMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324528 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69785-79-1 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.